molecular formula C25H20BrNO4 B13513949 (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13513949
M. Wt: 478.3 g/mol
InChI Key: NLOWLSCJVKJXQX-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc group This is followed by bromination and subsequent cyclization to form the tetrahydroisoquinoline ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-homoserine

Uniqueness

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the bromine atom and the tetrahydroisoquinoline ring. These features provide distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C25H20BrNO4

Molecular Weight

478.3 g/mol

IUPAC Name

(3S)-7-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H20BrNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)/t23-/m0/s1

InChI Key

NLOWLSCJVKJXQX-QHCPKHFHSA-N

Isomeric SMILES

C1[C@H](N(CC2=C1C=CC(=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(N(CC2=C1C=CC(=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.